Cyclo(RGDyK) is a cyclic pentapeptide classified as an integrin antagonist. Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. Cyclo(RGDyK) competitively binds to integrins, specifically αvβ3 and α5β1, expressed on various cell types including endothelial cells and tumor cells. [] This binding inhibition disrupts integrin-mediated signaling pathways involved in angiogenesis, tumor growth, and metastasis. [] Consequently, Cyclo(RGDyK) serves as a valuable tool in scientific research for investigating integrin function and exploring potential therapeutic targets for diseases like cancer.
Synthesis Analysis
While specific synthesis details for Cyclo(RGDyK) are not explicitly provided in the provided papers, solid-phase peptide synthesis is a common method employed for cyclic peptide synthesis. [] This technique involves anchoring the C-terminal amino acid of the peptide sequence onto a solid support followed by sequential addition of protected amino acids. Cyclization is achieved by forming an amide bond between the N-terminal and C-terminal residues. Subsequent deprotection and cleavage from the solid support yield the final cyclic peptide.
Mechanism of Action
Cyclo(RGDyK) exerts its biological effects primarily by antagonizing integrins, specifically αvβ3 and α5β1. [] It mimics the Arg-Gly-Asp (RGD) motif found in extracellular matrix proteins like fibronectin and vitronectin, which are natural ligands for these integrins. [] By competitively binding to the RGD binding site on integrins, Cyclo(RGDyK) prevents the binding of natural ligands, thereby inhibiting downstream signaling pathways. This inhibition disrupts cellular processes such as cell adhesion, migration, proliferation, and survival, which are crucial for angiogenesis, tumor growth, and metastasis.
Applications
In Vitro Studies:
Evaluating Anti-Metastatic Effects: Cyclo(RGDyK) was used to investigate the anti-metastatic effects of Timosaponin AIII against human osteosarcoma cells. Co-treatment with Cyclo(RGDyK) enhanced the inhibitory effect of Timosaponin AIII on cell migration and invasion, indicating a synergistic effect on suppressing the integrin/FAK/Cofilin axis. []
Assessing Inhibiting Efficiency: A sensitive method for evaluating the inhibiting efficiency of Cyclo(RGDyK) on cell surface integrin was developed using RRGDS peptide-modified black phosphorus quantum dots as a signal tag. This method utilizes the enhanced cathodic electrochemiluminescence of the quantum dots to monitor the binding interaction between Cyclo(RGDyK) and integrins. []
In Vivo Studies:
Imaging Angiogenesis: Cyclo(RGDyK) conjugated to various imaging agents like ZW800-1 [], 68Ga-NOTA [, ], and 18F-fluoropropinate [] has been explored for imaging angiogenesis in vivo. These conjugates target αvβ3 integrin overexpressed in angiogenic tissues, enabling visualization and quantification of angiogenesis.
Investigating Myocardial Injury: Cyclo(RGDyK) was used as an antagonist of the irisin receptor (αV/β5) to investigate the role of irisin in exercise-mediated cardioprotection in a rat model of type 2 diabetes. Administration of Cyclo(RGDyK) diminished the beneficial effects of exercise on myocardial injury and mitochondrial fission, indicating the involvement of irisin signaling in these processes. []
Studying Skeletal Response to Exercise: The role of irisin in skeletal response to exercise in ovariectomized mice was investigated using Cyclo(RGDyK) as an irisin receptor antagonist. Cyclo(RGDyK) administration weakened the positive effects of exercise on bone mineral density and microarchitecture, suggesting that irisin signaling contributes to exercise-induced bone health improvements. []
Related Compounds
Cilengitide (Cyclo(RGDf(NMe)V))
Compound Description: Cilengitide is a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence. It is a potent and selective inhibitor of αvβ3 and αvβ5 integrins, which are involved in angiogenesis and tumor growth. Cilengitide has been investigated as a potential anticancer agent and has reached phase III clinical trials for the treatment of glioblastoma .
Relevance: Cilengitide is structurally related to Cyclo(RGDyK), sharing the core cyclic RGD motif. Both compounds target αvβ3 integrin, although Cilengitide exhibits higher affinity and selectivity for this integrin subtype .
[(123)I]Cyclo(RGDyV)
Compound Description: [(123)I]Cyclo(RGDyV) is a radiolabeled analog of Cilengitide. It has been evaluated preclinically as a potential imaging agent for visualizing αvβ3 integrin expression in vivo using single-photon emission computed tomography (SPECT) .
Relevance: [(123)I]Cyclo(RGDyV) is structurally similar to Cyclo(RGDyK), differing only in the terminal amino acid residue. Both compounds target αvβ3 integrin and can be used for in vivo imaging studies .
Cyclo(RGDfK)
Compound Description: Cyclo(RGDfK) is another cyclic pentapeptide containing the RGD sequence. It is a selective ligand for αvβ3 integrin and has been used extensively for studying angiogenesis and developing targeted imaging and therapeutic agents .
Relevance: Cyclo(RGDfK) is closely related to Cyclo(RGDyK), sharing the cyclic RGD motif and targeting αvβ3 integrin. They differ only in the terminal amino acid residue, lysine (K) in Cyclo(RGDyK) and phenylalanine (F) in Cyclo(RGDfK) .
[(18)F]Galacto-RGD
Compound Description: [(18)F]Galacto-RGD is a glycosylated analog of Cyclo(RGDfK) labeled with the positron-emitting radioisotope fluorine-18. This modification enhances its pharmacokinetic properties, allowing for rapid renal excretion and improved tumor-to-background ratios in positron emission tomography (PET) imaging of αvβ3 integrin expression .
Relevance: [(18)F]Galacto-RGD shares the core cyclic RGD motif with Cyclo(RGDyK) and targets αvβ3 integrin. The addition of a galactose moiety distinguishes [(18)F]Galacto-RGD, enhancing its in vivo properties for PET imaging .
Compound Description: NOTA-RGD is a conjugate of Cyclo(RGDyK) with the bifunctional chelator isothiocyanatobenzyl-1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). This conjugate allows for radiolabeling with isotopes like Gallium-68 (68Ga), enabling PET imaging of angiogenesis .
Relevance: NOTA-RGD is a direct derivative of Cyclo(RGDyK), retaining its αvβ3 integrin targeting properties. The addition of the NOTA chelator enables radiolabeling and expands its application in PET imaging studies .
c(RGD-ZW800-1)
Compound Description: c(RGD-ZW800-1) consists of Cyclo(RGDyK) conjugated to ZW800-1, a zwitterionic near-infrared fluorophore. This conjugate enables the visualization of tumor tissue during surgery by targeting αvβ3 integrin .
Relevance: This compound is a direct derivative of Cyclo(RGDyK), retaining its αvβ3 integrin targeting properties. The conjugation with a near-infrared fluorophore instead of a radioisotope allows for optical imaging techniques .
Lys(Dap)-BBN(7-14)
Compound Description: This compound is a bombesin derivative where lysine is replaced with a lysine-based 1,2-diamino-propionic acid (Dap) derivative. This modification incorporates a tripodal chelator for labeling with or , allowing for the development of radiopharmaceuticals .
Relevance: While not directly targeting αvβ3 integrin like Cyclo(RGDyK), this compound highlights the use of a similar cyclic peptide scaffold (bombesin) and the application of tripodal chelators like Dap for radiolabeling, which is relevant for developing imaging agents .
cyclo-(RGDyK(Dap[Re(CO)3]))
Compound Description: This compound is a derivative of Cyclo(RGDyK) where the lysine residue is modified to incorporate a 1,2-diamino-propionic acid (Dap) chelator complexed with a rhenium tricarbonyl core. This modification allows for the study of receptor binding and in vivo targeting of αvβ3 integrin .
Relevance: This is a direct derivative of Cyclo(RGDyK) where the lysine residue is modified to incorporate a rhenium tricarbonyl complex. This modification alters its properties and allows for different applications in research, highlighting the versatility of the RGD motif .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PAR4 (1-6) is a peptide agonist of proteinase-activated receptor 4 (PAR4) that corresponds to residues 1-6 of the amino terminal tethered ligand sequence of human PAR4 and residues 48-53 of the full-length sequence. It activates PAR4 and the cleavage site mutant PAR4R47A when used at a concentration of 500 µM. PAR4 (1-6) induces platelet aggregation of isolated washed human platelets when used at a concentration of 1 mM but does not affect clotting time induced by factor VIIa, soluble tissue factor, and collagen in an ex vivo coagulation assay.
2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide is a member of the class of indazoles that is 2H-indazole substituted by 4-(piperidin-3-yl)phenyl and aminocarbonyl groups at positions 2 and 7, respectively. It is a potent PARP1 inhibitor with IC50 of 3.2 nM. It has a role as an EC 2.4.2.30 (NAD(+) ADP-ribosyltransferase) inhibitor and an antineoplastic agent. It is a member of indazoles, a member of piperidines, a member of benzenes and a primary carboxamide.
Several cyclic nucleotide phosphodiesterases (PDE2, -5, -6, -10, and -11) contain a tandem of GAF domains in their N-terminal regulatory region that are thought to mediate cAMP- or cGMP-induced stimulation of adenylyl and guanylyl cyclases. Sp-cyclic AMPS (Sp-cAMPS) is a derivative of cAMP that binds the PDE10 GAF domain (EC50 = 40 μM). It has been used to study GAF-mediated stimulation of PDE10.1
rPLA2 is a calcium-dependent cytosolic phospholipase A2 (cPLA2) initially isolated and characterized from bovine and human red blood cells (RBCs). It has a molecular mass of 42 kDa and biochemical properties similar to cPLA2 Type IV. EA4 is a quinone derivative that inhibits rPLA2 with a Ki of 130 µM. It inhibits the ionophore-induced arachidonic acid release from human and bovine red blood cells (RBCs), indicating that rPLA2 is responsible for the Ca2+-dependent release of arachidonic acid from mammalian RBCs. EA4 causes significant time- and concentration-dependent induction of cytochrome P450 1A1 (CYP1A1) mRNA and protein in murine hepatoma Hepa-1c1c7 cells. EA4 also modulates CYP1A1 and CYP1B1 expression in other cell lines such as MCF-7, Hep-G2, and HL-60.2
Potent, reversible PLA2 inhibitor (IC50 = 7 µM). Cell-permeable. Active in ex vivo preparations. ONO-RS-082 is a reversible inhibitor of Ca2+-independent phospholipase A2.1 At 3.5 µM, it has been shown to inhibit epinephrine-stimulated thromboxane production in human platelets. ONO-RS-082 can also disrupt endosome tubule formation and maintenance of the Golgi complex.